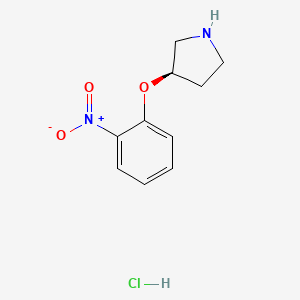

(R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

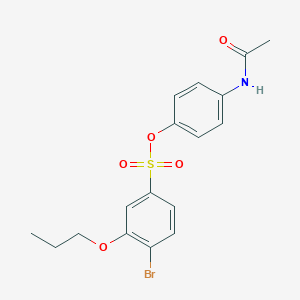

“®-3-(2-Nitrophenoxy)pyrrolidine hydrochloride” is a chemical compound. Based on its name, it likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The “R-” prefix indicates that it’s the R-enantiomer of the compound .

Molecular Structure Analysis

The molecular structure of “®-3-(2-Nitrophenoxy)pyrrolidine hydrochloride” can be inferred from its name. It likely contains a pyrrolidine ring, a nitro group (-NO2), and a phenoxy group (-OC6H5) .

科学的研究の応用

Synthesis and Chemical Reactivity

Pyrrolidines are crucial in heterocyclic organic chemistry, exhibiting biological effects and utility in medicine, dyes, and agrochemicals. Their synthesis, particularly through [3+2] cycloaddition reactions, is vital for producing pyrrolidine derivatives with potential application across these areas. The study of pyrrolidine chemistry, including the synthesis of pyrrolidine derivatives through various chemical reactions, is essential for developing new compounds with enhanced properties for industrial and pharmaceutical applications (Żmigrodzka et al., 2022).

Antioxidants and Medical Imaging

Pyrrolidine and piperidine nitroxyl radicals are recognized for their roles as antioxidants, contrast agents, spin probes, radiation protective agents, and polymerization mediators. The development of functional nitroxyl radicals, focusing on stability and reactivity, opens new avenues in antioxidant therapy, medical imaging, and as radical polymerizers (Kinoshita et al., 2009).

Environmental Applications

In environmental science, the study of chromophoric dissolved organic matter (CDOM) and its photoproduction of one-electron reducing intermediates highlights the importance of pyrrolidine derivatives. These compounds participate in reducing reactions, impacting the photochemistry of natural waters and potentially contributing to the degradation of environmental pollutants (Zhang & Blough, 2016).

Advanced Materials

Pyrrolidine-based polymers exhibit remarkable properties such as solubility in common organic solvents, high thermal stability, and excellent hydrophobicity, making them suitable for various applications in material science. These polymers are utilized in coatings, films, and composites, demonstrating the versatility of pyrrolidine derivatives in developing new materials with specific properties (Huang et al., 2017).

Bioremediation

The degradation of environmental pollutants, such as p-nitrophenol, by bacterial enzymes involving pyrrolidine derivatives, underlines the potential of these compounds in bioremediation strategies. Understanding the enzymatic pathways and genetic mechanisms underlying the degradation processes could lead to improved methods for cleaning up contaminated environments (Kitagawa, Kimura, & Kamagata, 2004).

将来の方向性

The future directions for the study of “®-3-(2-Nitrophenoxy)pyrrolidine hydrochloride” could involve further exploration of its potential applications, such as its use as an antiviral agent, similar to related compounds . Further studies could also focus on its synthesis, properties, and safety profile.

特性

IUPAC Name |

(3R)-3-(2-nitrophenoxy)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3.ClH/c13-12(14)9-3-1-2-4-10(9)15-8-5-6-11-7-8;/h1-4,8,11H,5-7H2;1H/t8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGSGDMXNWCTSX-DDWIOCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=CC=C2[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1OC2=CC=CC=C2[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-ethyl 3-methyl 2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2826220.png)

![3-((4-chlorophenyl)thio)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2826222.png)

![2-[1-(Bromomethyl)cyclopropyl]oxolane](/img/structure/B2826225.png)

![2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2826226.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(4-bromophenyl)acetamide](/img/structure/B2826237.png)

![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2826238.png)

![(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2826240.png)